An In-Depth Technical Guide to the Synthesis, Structure, and Chemical Properties of 4-Bromo-3,5-dimethoxybenzohydrazide
An In-Depth Technical Guide to the Synthesis, Structure, and Chemical Properties of 4-Bromo-3,5-dimethoxybenzohydrazide
This technical guide provides a comprehensive overview of 4-Bromo-3,5-dimethoxybenzohydrazide, a molecule of significant interest to researchers in medicinal chemistry and organic synthesis. This document delves into its molecular structure, physicochemical properties, detailed synthetic protocols, and spectroscopic characterization. Furthermore, it explores the compound's chemical reactivity and its potential as a versatile scaffold in the development of novel therapeutic agents, grounded in the established biological significance of the benzohydrazide core.
Molecular Structure and Physicochemical Properties
4-Bromo-3,5-dimethoxybenzohydrazide is a polysubstituted aromatic compound featuring a central phenyl ring functionalized with a bromine atom, two methoxy groups, and a hydrazide moiety. This unique combination of functional groups imparts a distinct set of chemical properties that are highly valuable in the context of drug design and material science.
The electron-donating methoxy groups increase the electron density of the aromatic ring, influencing its reactivity in electrophilic substitution reactions. The bromine atom serves as both a lipophilic group and a key synthetic handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of more complex molecular architectures.[1] The hydrazide functional group (-CONHNH₂) is a critical pharmacophore, capable of forming multiple hydrogen bonds and acting as a versatile precursor for the synthesis of various heterocyclic systems.[2] Benzohydrazide derivatives are known to possess a wide array of biological activities, including antibacterial, antifungal, antiproliferative, and antioxidant properties.[3][4][5]
Table 1: Physicochemical Properties of 4-Bromo-3,5-dimethoxybenzohydrazide and its Precursor
| Property | 4-Bromo-3,5-dimethoxybenzohydrazide | 4-Bromo-3,5-dimethoxybenzoic acid (Precursor) |
| IUPAC Name | 4-bromo-3,5-dimethoxybenzohydrazide | 4-bromo-3,5-dimethoxybenzoic acid |
| CAS Number | Not assigned | 56518-42-4[6][7] |
| Molecular Formula | C₉H₁₁BrN₂O₃ | C₉H₉BrO₄[6] |
| Molecular Weight | 275.10 g/mol | 261.07 g/mol [6][7] |
| Appearance | White to off-white crystalline powder (Predicted) | White to off-white crystalline powder[6] |
| Melting Point | Not available | 254-258 °C[7] |
| SMILES | COc1cc(cc(OC)c1Br)C(=O)NN | COc1cc(cc(OC)c1Br)C(=O)O[7] |
| InChI Key | Not available | JNFZULSIYYVRJO-UHFFFAOYSA-N[7] |
Synthesis and Purification
The most direct and efficient synthesis of 4-Bromo-3,5-dimethoxybenzohydrazide originates from its corresponding carboxylic acid, 4-Bromo-3,5-dimethoxybenzoic acid, which is commercially available.[6][7] The synthetic strategy involves a two-step process: (1) esterification of the carboxylic acid to form a methyl ester intermediate, followed by (2) hydrazinolysis to yield the final benzohydrazide product. This approach is widely adopted for its reliability and high yields.[8]
Synthetic Workflow
The causality behind this two-step workflow is rooted in fundamental organic chemistry principles. The initial esterification step converts the relatively unreactive carboxylic acid into a more electrophilic ester. This "activation" facilitates the subsequent nucleophilic acyl substitution by hydrazine, which is a more potent nucleophile than water or methanol, driving the reaction to completion to form the stable hydrazide product.
Caption: Synthetic workflow for 4-Bromo-3,5-dimethoxybenzohydrazide.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system. Reaction progress is monitored by Thin-Layer Chromatography (TLC), and the identity and purity of the final product are confirmed by melting point analysis and the spectroscopic methods detailed in Section 3.
Step 1: Synthesis of Methyl 4-Bromo-3,5-dimethoxybenzoate
-
To a solution of 4-Bromo-3,5-dimethoxybenzoic acid (10.0 g, 38.3 mmol) in methanol (150 mL), add concentrated sulfuric acid (2 mL) dropwise with stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the disappearance of the starting material by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
After completion, allow the mixture to cool to room temperature and reduce the volume of methanol by approximately half using a rotary evaporator.
-
Pour the concentrated mixture into ice-cold water (300 mL). A white precipitate will form.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold hexane.
-
Dry the white solid under vacuum to yield the methyl ester intermediate. The product can be used in the next step without further purification if TLC shows high purity.
Step 2: Synthesis of 4-Bromo-3,5-dimethoxybenzohydrazide
-
Suspend the crude Methyl 4-Bromo-3,5-dimethoxybenzoate (from the previous step, ~38.0 mmol) in ethanol (120 mL) in a round-bottom flask.
-
Add hydrazine hydrate (8 mL, ~165 mmol, >4 molar equivalents) to the suspension.
-
Heat the mixture to reflux. The suspension should gradually dissolve to form a clear solution. Maintain reflux for 6-8 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1-2 hours to induce crystallization.
-
Collect the resulting white crystalline precipitate by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol to remove any unreacted hydrazine or impurities.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure 4-Bromo-3,5-dimethoxybenzohydrazide as fine white needles.
-
Dry the purified product in a vacuum oven at 50-60 °C.
Spectroscopic and Structural Characterization
Comprehensive characterization is essential to confirm the structure and purity of the synthesized compound. The following data are predicted based on the known effects of the constituent functional groups and analysis of closely related structures.
Table 2: Predicted Spectroscopic Data for 4-Bromo-3,5-dimethoxybenzohydrazide
| Technique | Predicted Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 9.5-9.8 (s, 1H, -NH-), δ 7.1-7.3 (s, 2H, Ar-H), δ 4.4-4.6 (br s, 2H, -NH₂), δ 3.8-4.0 (s, 6H, -OCH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 165-167 (C=O), δ 153-155 (Ar-C-O), δ 132-134 (Ar-C-C=O), δ 115-117 (Ar-C-Br), δ 108-110 (Ar-C-H), δ 56-58 (-OCH₃) |
| FT-IR (KBr, cm⁻¹) | 3300-3400 (N-H stretching, asymmetric & symmetric), 3150-3250 (N-H stretching, amide), ~3050 (Ar C-H stretching), ~2950 (Aliphatic C-H stretching), 1640-1660 (C=O stretching, Amide I), 1580-1600 (N-H bending), 1250-1280 (Ar-O-C stretching, asymmetric) |
| Mass Spec. (ESI+) | [M+H]⁺ at m/z 275/277 (approx. 1:1 ratio). The characteristic bromine isotope pattern (⁷⁹Br/⁸¹Br) is a definitive feature. |
Analysis of Spectroscopic Predictions
-
NMR Spectroscopy: The molecular symmetry of the compound is expected to simplify the ¹H NMR spectrum significantly. The two aromatic protons are chemically equivalent, as are the two methoxy groups, leading to sharp singlets for each. The protons on the hydrazide nitrogen atoms are exchangeable and often appear as broad signals.
-
IR Spectroscopy: The presence of the hydrazide group is strongly indicated by multiple N-H stretching bands and a prominent C=O (Amide I) band. The position of the Amide I band can provide insights into the extent of hydrogen bonding in the solid state.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The most telling feature is the isotopic doublet for the molecular ion, separated by 2 Da with nearly equal intensity, which is an unambiguous indicator of the presence of a single bromine atom.
Insights from X-ray Crystallography of Related Structures
While the specific crystal structure of 4-Bromo-3,5-dimethoxybenzohydrazide is not publicly available, extensive studies on similar benzohydrazide derivatives provide robust insights into its likely solid-state conformation and intermolecular interactions.[3][9]
-
Molecular Conformation: The core benzohydrazide fragment is typically found to be nearly planar. The molecule is expected to adopt a trans configuration with respect to the C-N single bond of the hydrazide moiety, which is energetically favorable.[10]
-
Intermolecular Interactions: The defining feature of benzohydrazide crystal packing is the formation of extensive hydrogen-bonding networks. The hydrazide group acts as both a hydrogen bond donor (from the N-H groups) and an acceptor (at the carbonyl oxygen). This leads to the formation of robust supramolecular assemblies, such as chains or sheets.
Caption: Expected intermolecular N-H···O hydrogen bonding pattern.
Chemical Reactivity and Potential Applications
The utility of 4-Bromo-3,5-dimethoxybenzohydrazide in research and development stems from its predictable reactivity and its connection to biologically active molecular classes.
Formation of Hydrazones (Schiff Bases)
The primary and most exploited reaction of benzohydrazides is their condensation with aldehydes and ketones to form N-acylhydrazones.[11] This reaction is typically high-yielding, proceeds under mild conditions (often with catalytic acid), and provides a powerful method for generating molecular diversity. The resulting hydrazones are themselves an important class of compounds with significant biological activities.[2]
Caption: General reaction scheme for hydrazone synthesis.
Role as a Scaffold in Drug Discovery
The 4-Bromo-3,5-dimethoxybenzoyl moiety is an emerging scaffold in modern drug discovery. Its value is underscored by recent research where derivatives have shown potent and specific biological activity.
-
Enzyme Inhibition: A series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives were designed and synthesized as novel inhibitors of Fibroblast Growth Factor Receptor-1 (FGFR1), a key target in non-small cell lung cancer.[12] One of the lead compounds from this series demonstrated potent anticancer activity, induced apoptosis, and inhibited the FGFR1 signaling pathway in a dose-dependent manner.[12] This provides a direct, compelling rationale for using the 4-Bromo-3,5-dimethoxybenzohydrazide core to develop new kinase inhibitors.
-
Antimicrobial and Antioxidant Agents: The broader class of benzohydrazides is well-documented for its wide-ranging biological effects.[5] By combining this privileged hydrazide pharmacophore with the specific 4-bromo-3,5-dimethoxy substitution pattern, researchers can explore new chemical space for developing agents with potential antibacterial, antifungal, or antioxidant properties.[3][13]
Conclusion
4-Bromo-3,5-dimethoxybenzohydrazide is a strategically designed chemical entity that offers significant potential for researchers in drug development and synthetic chemistry. Its straightforward synthesis from commercially available starting materials, combined with the versatile reactivity of its dual functional handles—the nucleophilic hydrazide and the coupling-ready aryl bromide—makes it an attractive building block. The demonstrated success of the closely related benzamide scaffold in developing potent FGFR1 inhibitors highlights the immediate potential of this compound as a precursor for novel therapeutics, particularly in oncology. This guide provides the foundational knowledge required for its synthesis, characterization, and strategic deployment in research programs.
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